N-(5-Hydroxypentyl)-4-phenylbutanamide

Description

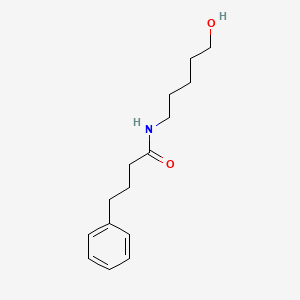

N-(5-Hydroxypentyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a 4-phenylbutanamide backbone substituted with a 5-hydroxypentyl chain at the nitrogen atom. The hydroxypentyl group enhances hydrophilicity compared to non-hydroxylated analogs, influencing solubility and pharmacokinetics.

Properties

CAS No. |

263142-53-6 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-(5-hydroxypentyl)-4-phenylbutanamide |

InChI |

InChI=1S/C15H23NO2/c17-13-6-2-5-12-16-15(18)11-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,17H,2,5-7,10-13H2,(H,16,18) |

InChI Key |

QRMOCCOIPJQZHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxypentyl)-4-phenylbutanamide typically involves the hydroxylation of a pentyl chain attached to a phenylbutanamide core. One common method includes the use of β-glucuronidase to hydrolyze the compound in urine samples . Another approach involves the use of liquid chromatography-tandem mass spectrometry for the simultaneous quantification of synthetic cannabinoid metabolites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques, including hydroxylation and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxypentyl)-4-phenylbutanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

N-(5-Hydroxypentyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Hydroxypentyl)-4-phenylbutanamide involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can lead to various physiological and psychological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Key Compounds :

- JWH-122 N-(5-hydroxypentyl): A monohydroxylated metabolite of JWH-122, detected in urinalysis due to its increased polarity and stability.

- JWH-250 N-(5-hydroxypentyl) : Similar metabolic modifications enhance excretion efficiency.

Comparison :

The shared hydroxypentyl group suggests similar metabolic pathways, but differences in the core structure (butanamide vs. indole) may lead to divergent receptor affinities.

2.2. Thiadiazole and Cyclohexyl Derivatives

Key Compounds :

Comparison :

| Property | This compound | Thiadiazole Derivatives |

|---|---|---|

| Bioactivity | Unknown (predicted metabolic stability) | Likely enzyme/receptor modulation (heterocyclic influence) |

| Hydrophilicity | Moderate (hydroxyl group) | Low (aromatic/heavy substituents) |

| Synthetic Accessibility | Requires hydroxylation step | Multi-step synthesis (heterocycle formation) |

2.3. Amino/Fluoro-Substituted Butanamides

Key Compound :

- N-(5-Amino-2-fluorophenyl)-4-phenylbutanamide: Contains amino and fluoro groups on the phenyl ring .

Comparison :

| Property | This compound | Amino/Fluoro Derivative |

|---|---|---|

| Electronic Effects | Electron-donating (hydroxyl) | Electron-withdrawing (fluoro) |

| Solubility | Higher in polar solvents | Moderate (polar substituents balanced) |

| Receptor Binding | Potential H-bonding via hydroxyl | Enhanced binding via fluorine’s electronegativity |

The amino/fluoro derivative may exhibit stronger receptor interactions due to electronic effects, whereas the hydroxypentyl analog prioritizes metabolic clearance.

Research Findings and Implications

- Metabolic Stability : The hydroxypentyl group in this compound likely promotes phase I oxidation, analogous to JWH metabolites, making it a candidate for biomarker studies .

- SAR Insights : Thiadiazole and cyclohexyl substituents (e.g., ) reduce polarity but may improve CNS penetration, contrasting with the hydroxypentyl group’s role in excretion.

- Analytical Challenges : SPE cartridges optimized for JWH metabolites (e.g., UCT, Thermo Scientific) could be adapted for isolating the target compound, though validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.